molecular formula C17H22N2O3 B2503009 N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1351641-63-8

N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Numéro de catalogue B2503009
Numéro CAS: 1351641-63-8
Poids moléculaire: 302.374
Clé InChI: WMRGJRQHECCPPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule compound that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.

Mécanisme D'action

CPI-613 targets the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the this compound cycle and reduces the production of adenosine triphosphate (ATP), which is required for cell survival. This leads to the death of cancer cells through apoptosis.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the this compound cycle, which reduces the production of ATP and leads to the death of cancer cells. CPI-613 also induces oxidative stress in cancer cells, which further contributes to their death. Additionally, CPI-613 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

CPI-613 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential as an anticancer agent. However, CPI-613 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and purification. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Orientations Futures

There are several future directions for the research and development of CPI-613. One potential direction is the optimization of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of CPI-613 analogs with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CPI-613 and its potential as a treatment for various types of cancer.

Méthodes De Synthèse

CPI-613 is synthesized by the condensation of cyclopentanone with 2,3-dihydro-1H-inden-1-one in the presence of sodium methoxide. The resulting product is then reacted with oxalyl chloride to form the oxalamide moiety. The final step involves the reaction of the oxalamide with N-methylpiperazine to yield CPI-613.

Applications De Recherche Scientifique

CPI-613 has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle, which is upregulated in cancer cells. CPI-613 has been tested in various cancer cell lines, including pancreatic, lung, and ovarian cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.

Propriétés

IUPAC Name

N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15(16(21)19-13-6-2-3-7-13)18-11-17(22)10-9-12-5-1-4-8-14(12)17/h1,4-5,8,13,22H,2-3,6-7,9-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRGJRQHECCPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.